

A Comparative Purity Assessment of Commercial *tert*-Butyl 4-formylpiperidine-1-carboxylate

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Compound of Interest

Compound Name: *tert*-Butyl 4-formylpiperidine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity assessment of commercially available ***tert*-Butyl 4-formylpiperidine-1-carboxylate**, a key building block in the synthesis of various pharmaceutical compounds, including Ibrutinib and CDK9 inhibitors.^[1] This document offers a comparative analysis of product purity from different suppliers, outlines potential impurities, and presents detailed experimental protocols for accurate purity determination.

Introduction

***tert*-Butyl 4-formylpiperidine-1-carboxylate**, also known as N-Boc-4-formylpiperidine, is a versatile synthetic intermediate widely used in medicinal chemistry. The purity of this reagent is critical as impurities can lead to side reactions, impact product yield and quality, and introduce contaminants that are difficult to remove in downstream processes. This guide aims to equip researchers with the necessary information to select a high-purity product and to independently verify its quality.

Comparison of Commercial Products

The purity of ***tert*-Butyl 4-formylpiperidine-1-carboxylate** can vary between suppliers and even between different batches from the same supplier. Below is a summary of data obtained

from Certificates of Analysis (CoA) from representative commercial sources.

Table 1: Comparison of Purity Data from Commercial Suppliers

Supplier/Batch	Purity (by GC)	Method of Analysis	Appearance	Water Content (Karl Fischer)
Supplier A, Batch 1	99.42% [2]	Gas Chromatography (GC)	Off-white to yellow solid/liquid	0.14% [2]
Supplier A, Batch 2	98.73%	Gas Chromatography (GC)	Off-white to yellow solid/liquid	0.34%
Supplier B	≥97%	Not Specified	Not Specified	Not Specified
Supplier C	95%	Not Specified	Solid	Not Specified

Note: The data presented is based on publicly available Certificates of Analysis and supplier specifications. It is recommended to request a lot-specific CoA before purchase.

Potential Impurities

Understanding the potential impurities is crucial for developing appropriate analytical methods and for troubleshooting synthetic challenges. The most common synthesis routes for **tert-Butyl 4-formylpiperidine-1-carboxylate** are the Swern oxidation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and the condensation of piperidine-4-carboxaldehyde with di-tert-butyl dicarbonate (Boc anhydride).[\[3\]](#)

Table 2: Potential Impurities and their Origin

Impurity	Chemical Name	Origin
Starting Material	tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate	Incomplete Swern oxidation
Starting Material	Piperidine-4-carboxaldehyde	Incomplete reaction with Boc anhydride
Over-oxidation Product	tert-Butyl 4-(carboxy)piperidine-1-carboxylate	Oxidation of the aldehyde
By-product	Dimethyl sulfide, Dimethyl sulfoxide	Swern oxidation reagents
By-product	tert-Butanol	Hydrolysis of Boc anhydride

Comparison with Alternative Reagents

While **tert-Butyl 4-formylpiperidine-1-carboxylate** is a widely used reagent, other N-protected 4-formylpiperidine derivatives are available and may be advantageous in specific synthetic contexts. The choice of protecting group can influence the reagent's stability, solubility, and the conditions required for deprotection.

Table 3: Comparison of N-Protected 4-Formylpiperidine Derivatives

Compound	Protecting Group	Key Features
tert-Butyl 4-formylpiperidine-1-carboxylate	Boc	Stable, easily removed with mild acid (e.g., TFA).
Benzyl 4-formylpiperidine-1-carboxylate	Cbz (Z)	Removed by hydrogenolysis, stable to mild acid/base.[4][5]
Fluorenylmethoxycarbonyl-4-formylpiperidine	Fmoc	Removed by mild base (e.g., piperidine), orthogonal to Boc. [6]
tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate	Boc with fluorine	Fluorine substitution can alter electronic properties and metabolic stability.[7]

The primary application of these aldehydes is in reductive amination reactions. The choice of reducing agent is critical for the success of this transformation.

Table 4: Comparison of Reducing Agents for Reductive Amination

Reducing Agent	Abbreviation	Key Features
Sodium Triacetoxyborohydride	STAB	Mild and selective, suitable for a wide range of substrates.
Sodium Cyanoborohydride	NaBH ₃ CN	Highly selective for imines over carbonyls, but toxic.
Sodium Borohydride	NaBH ₄	Potent but less selective, may require a two-step procedure.

Experimental Protocols

Accurate purity assessment relies on robust analytical methods. The following are detailed protocols for the most common techniques used to analyze **tert-Butyl 4-formylpiperidine-1-carboxylate**.

Gas Chromatography (GC)

Purpose: To determine the purity of the compound and identify volatile impurities.

Instrumentation:

- Gas Chromatograph: Agilent GC system or equivalent.
- Column: HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector: Split/splitless injector at 280°C with a split ratio of 50:1.
- Oven Program: Initial temperature of 170°C for 1 min, ramp at 8°C/min to 190°C, then ramp at 18°C/min to 293°C and hold for 7.1 min.
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). For MS, the transfer line at 280°C, source at 230°C, and quadrupole at 150°C.

Sample Preparation:

- Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
- Inject 1 μ L of the solution into the GC.

High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity and quantify non-volatile impurities.

Instrumentation:

- HPLC System: Agilent 1260 Infinity HPLC with a binary pump or equivalent.
- Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 μ m.
- Mobile Phase A: 0.1% formic acid and 1 mM ammonium formate in water.
- Mobile Phase B: 0.1% formic acid in methanol.

- Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and then to 100% B over 5 min. Hold for 1 min and then return to 5% B for re-equilibration.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detector: UV detector at an appropriate wavelength (e.g., 210 nm) or a Mass Spectrometer (TOF or Quadrupole).
- Injection Volume: 1 µL.

Sample Preparation:

- Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase (initial conditions).
- Filter the sample through a 0.22 µm syringe filter before injection.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the structure of the compound and identify structural isomers and certain impurities.

Instrumentation:

- NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
- Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
- Reference: Tetramethylsilane (TMS) at 0 ppm.

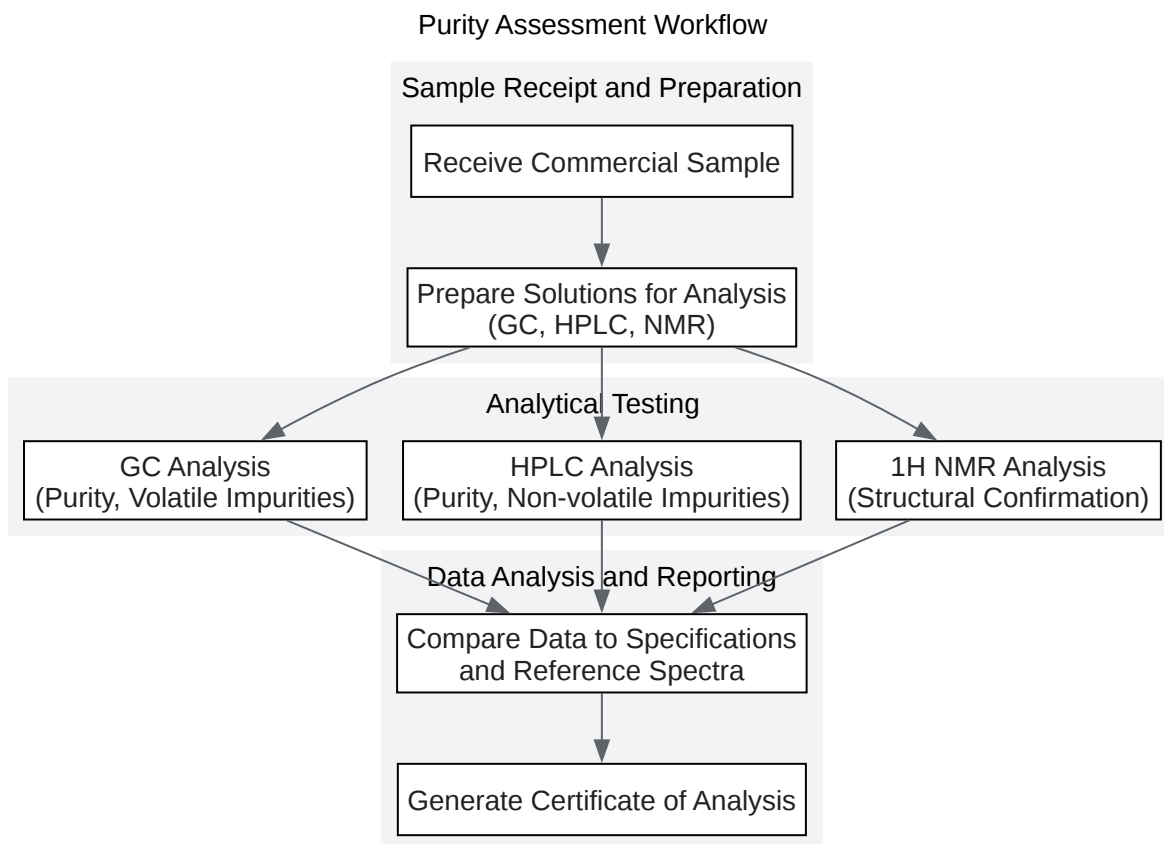
Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.[8]
- Ensure the sample is fully dissolved and the solution is homogeneous.[9]

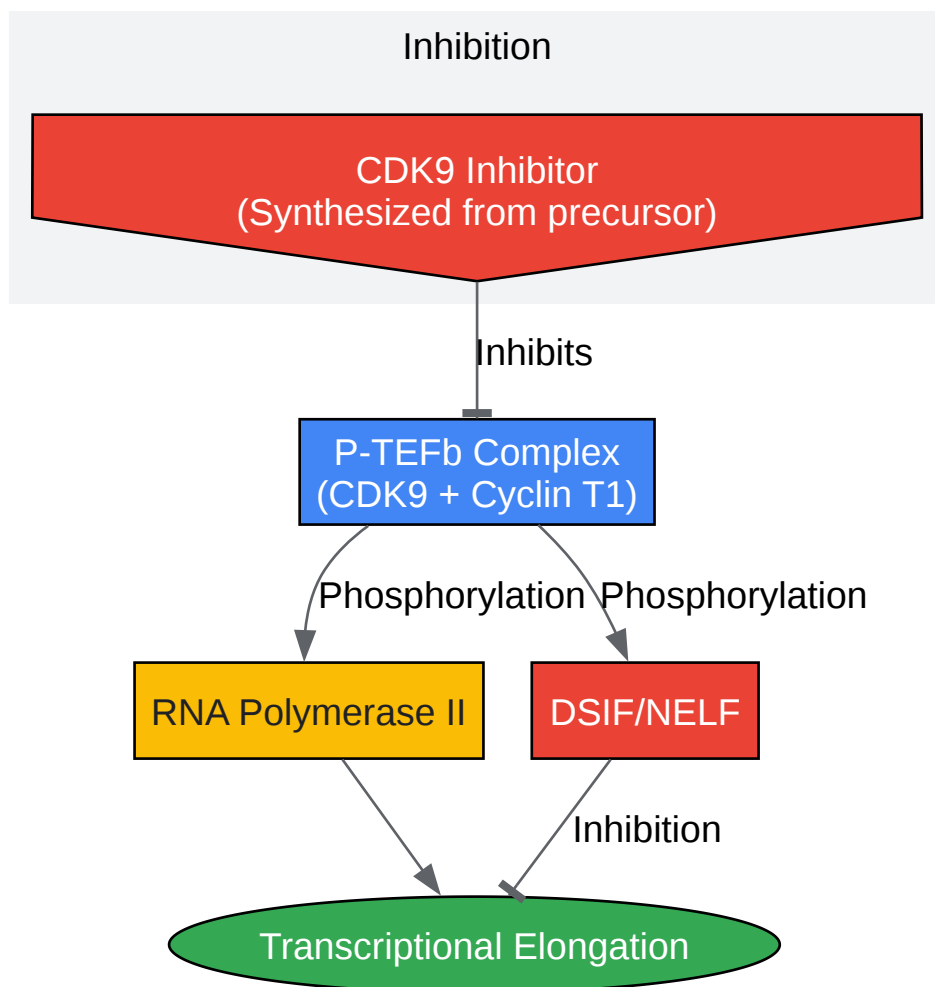
Visualizations

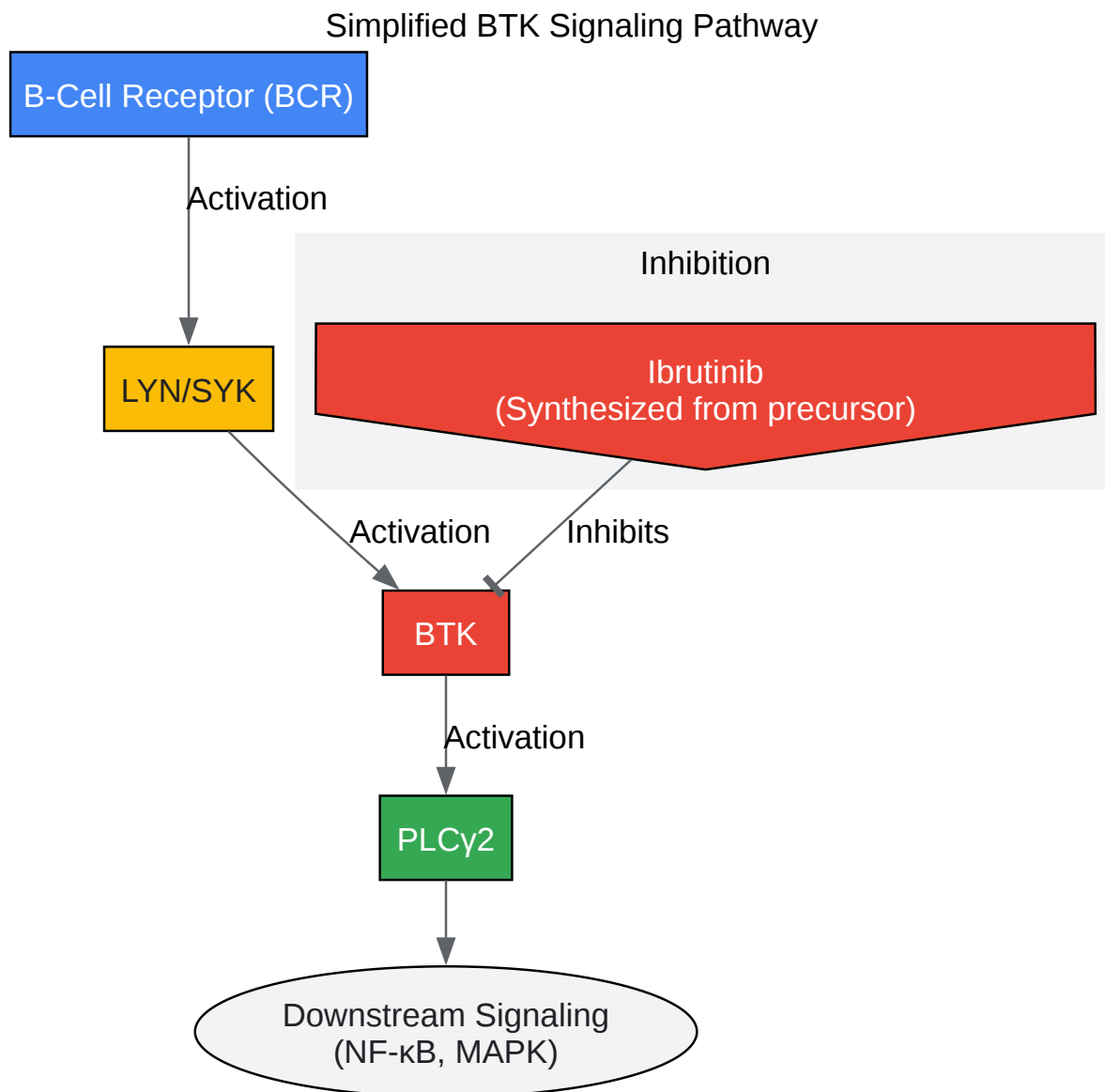
Experimental Workflow

The following diagram illustrates a typical workflow for the purity assessment of **tert-Butyl 4-formylpiperidine-1-carboxylate**.



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